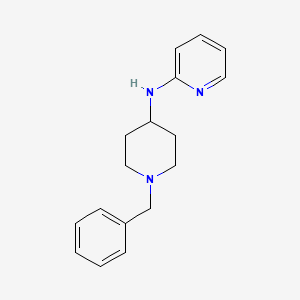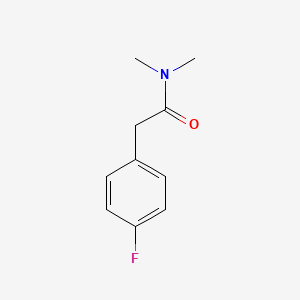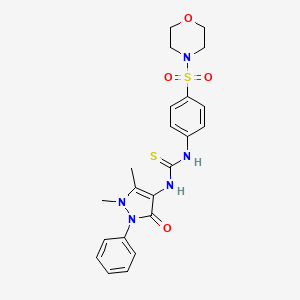
1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one, also known as PTC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PTC is a white crystalline powder with a molecular weight of 267.23 g/mol and a melting point of 141-143°C.
Mécanisme D'action
The mechanism of action of 1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and anti-cancer effects by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). These enzymes are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting these enzymes, this compound reduces the production of inflammatory mediators, thereby reducing inflammation and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of COX-2 and PLA2 enzymes. In vivo studies have shown that this compound reduces inflammation and tumor growth in animal models. This compound has also been shown to increase the production of certain cytokines such as interleukin-10 (IL-10), which has anti-inflammatory properties. However, the exact biochemical and physiological effects of this compound are still being investigated.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one has several advantages for lab experiments. It is a stable and easily synthesizable compound with a high purity level. It has been extensively studied for its potential applications in various fields, making it a well-known compound in the scientific community. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a low bioavailability, which can limit its effectiveness as a drug candidate.
Orientations Futures
There are several future directions for the study of 1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one. One direction is to investigate the potential of this compound as a drug candidate for the treatment of various diseases such as cancer and inflammatory disorders. Another direction is to study the mechanism of action of this compound in more detail to better understand its biochemical and physiological effects. Additionally, the synthesis of this compound derivatives with improved solubility and bioavailability could lead to the development of more effective drug candidates. Finally, the use of this compound as a building block for the synthesis of new organic compounds and polymers could lead to the development of new materials with unique properties.
Méthodes De Synthèse
1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one can be synthesized using various methods. One of the most common methods is the reaction of 4-pyridinecarboxylic acid with trifluoroacetic anhydride in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields this compound as a white crystalline solid with a high purity level. Other methods include the reaction of 4-pyridinecarboxylic acid with trifluoromethyl ketone and the reaction of 4-pyridinecarboxylic acid with trifluoroacetic acid and acetic anhydride.
Applications De Recherche Scientifique
1-(Pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory and anti-cancer properties. It has been used as a potential drug candidate for the treatment of various diseases such as rheumatoid arthritis, multiple sclerosis, and cancer. In agriculture, this compound has been used as a plant growth regulator and insecticide. It has been shown to increase crop yield and protect crops from pests. In material science, this compound has been used as a building block for the synthesis of various organic compounds and polymers.
Propriétés
IUPAC Name |
1-(pyridine-4-carbonyl)-5-(trifluoromethyl)pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N2O2/c13-12(14,15)9-1-2-10(18)17(7-9)11(19)8-3-5-16-6-4-8/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQNNODDQBDUBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1C(F)(F)F)C(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide](/img/structure/B7464191.png)
![N-{[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}furan-2-carboxamide](/img/structure/B7464197.png)
![2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone](/img/structure/B7464213.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-(2,5-dioxoimidazolidin-4-yl)-N-methylpropanamide](/img/structure/B7464217.png)
![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B7464231.png)



![[2-[4-[(2,4-Dinitrobenzoyl)amino]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl] benzoate](/img/structure/B7464274.png)
![3-[1-(Naphthalen-2-ylsulfonyl)piperidin-3-yl][1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7464275.png)

![3-(furan-2-yl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7464291.png)
![3-[2-(2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]-5,5-diphenylimidazolidine-2,4-dione](/img/structure/B7464295.png)